molecular formula C12H21ClN2O B1465629 3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one CAS No. 1178061-41-0

3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one

Cat. No.: B1465629
CAS No.: 1178061-41-0
M. Wt: 244.76 g/mol
InChI Key: AESCLPYBQARBOI-UHFFFAOYSA-N
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Description

3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one is a chemical compound of interest in organic and medicinal chemistry research. Its structure incorporates both pyrrolidine and piperidine rings, which are established "privileged scaffolds" known to contribute to a wide range of biological activities . Piperazine, a related diaminoheterocycle, is recognized as a biologically active scaffold present in compounds with demonstrated antimicrobial, antidepressant, anti-inflammatory, and antipsychotic properties, highlighting the potential research value of such nitrogen-containing heterocycles . The chloro-propanone functional group is a reactive handle that can facilitate further chemical transformations, such as nucleophilic substitution reactions, making this compound a potentially valuable synthetic intermediate for constructing more complex molecules . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-chloro-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O/c13-6-3-12(16)15-9-4-11(5-10-15)14-7-1-2-8-14/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESCLPYBQARBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Chloroalkyl Ketone Intermediate

The precursor, 3-chloropropan-1-one or its derivatives, is prepared by chlorination of the corresponding hydroxy ketone or via direct halogenation of propanone derivatives. This step ensures the presence of a good leaving group (chloride) at the α-position to the ketone, enabling subsequent nucleophilic substitution.

Nucleophilic Substitution with 4-(Pyrrolidin-1-yl)piperidine

The key step is the substitution of the chlorine atom in the 3-chloropropan-1-one intermediate by the nucleophilic nitrogen of 4-(pyrrolidin-1-yl)piperidine. This reaction is typically conducted under basic conditions to deprotonate the amine and enhance its nucleophilicity.

  • Typical conditions: Use of potassium carbonate (K2CO3) or similar base.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Temperature: Mild heating or room temperature depending on reactivity.
  • Reaction time: Several hours to overnight.

This S_N2 reaction proceeds with displacement of chloride and formation of the desired amine-substituted ketone.

Purification and Characterization

The product is purified by standard methods such as extraction, chromatography, and recrystallization. Characterization is performed using NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%) Notes
1 3-chloropropan-1-one Commercial or prepared via chlorination α-chloroketone intermediate Starting electrophile
2 α-chloroketone + 4-(pyrrolidin-1-yl)piperidine K2CO3, DMF, RT to 60 °C, 12-24 h 3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one 13-45% (reported range) S_N2 substitution reaction

Literature-Based Research Findings

  • A study reported the synthesis of related compounds by chlorination of alcohol intermediates followed by S_N2 substitution with 4-(pyrrolidin-1-yl)piperidine using potassium carbonate as base, yielding the target diamine-substituted ketone in moderate yields (13%-45%).

  • The reaction proceeds efficiently in polar aprotic solvents such as DMF, which stabilize the transition state and enhance nucleophilicity.

  • Alternative methods involving palladium-catalyzed amination (Buchwald-Hartwig amination) have been reported for related nitrogen heterocycles but are less common for simple halo-ketone substrates due to the efficiency of direct S_N2 substitution.

  • Side reactions such as elimination or over-alkylation are minimal under controlled conditions.

Comparative Notes on Preparation Routes

Method Advantages Disadvantages Yield Range References
Direct S_N2 substitution Simple, straightforward, mild conditions Moderate yields, possible side reactions 13-45%
Palladium-catalyzed amination High selectivity, useful for complex substrates Requires expensive catalysts, longer steps Not typical
Chlorination of alcohols Provides reactive intermediate Requires handling of chlorinating agents General synthetic knowledge

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction can lead to different functionalized compounds .

Scientific Research Applications

3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one and its analogs:

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Key Properties Synthetic Route
This compound (Target) Pyrrolidine C₁₂H₂₀ClN₂O* ~254.76* Predicted higher basicity due to pyrrolidine; moderate solubility in polar solvents Likely via nucleophilic substitution on 4-chloropiperidine intermediates
3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one () Thiomorpholine C₁₂H₂₁ClN₂OS 276.83 Sulfur atom enhances polarizability; potential for hydrogen bonding via S Substitution of 4-chloropiperidine with thiomorpholine
3-Chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one () 1-Methylpyrazole C₁₂H₁₈ClN₃O 255.74 Pyrazole introduces aromaticity; possible π-π stacking interactions Coupling of pyrazole derivatives with piperidine intermediates
(E)-1-phenyl-3-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one () Piperidine C₂₀H₂₂N₂O 306.41 Chalcone backbone; photophysical activity due to extended conjugation Aldol condensation between benzaldehyde and ketone derivatives

*Note: The target compound's molecular formula and weight are inferred based on structural analogy to and .

Key Observations:

Structural Differences: The target compound and its thiomorpholine analog () share a propanone backbone but differ in substituents. The pyrazole derivative () replaces the pyrrolidine with a heteroaromatic ring, likely improving rigidity and binding specificity .

Synthetic Approaches :

  • The target compound’s synthesis likely parallels methods in and , where diastereomers are resolved via chromatography after introducing chiral amines .
  • Thiomorpholine and pyrazole analogs are synthesized via nucleophilic substitution or coupling reactions, emphasizing the versatility of the piperidine scaffold .

Physicochemical and Functional Properties :

  • Basicity : Pyrrolidine’s saturated five-membered ring confers higher basicity than thiomorpholine (due to sulfur’s electron-withdrawing effect) or pyrazole (aromatic, less basic) .
  • Solubility : The thiomorpholine derivative’s sulfur may enhance water solubility via hydrogen bonding, whereas the pyrazole’s aromaticity could reduce it .
  • Reactivity : The 3-chloro group in all compounds facilitates reactions with nucleophiles (e.g., amines in ), enabling diversification into pharmacologically active molecules .

Potential Applications: Chalcone derivatives () exhibit photophysical properties, suggesting applications in materials science, while the target compound’s analogs may serve as kinase inhibitors or antipsychotic agents due to their heterocyclic motifs .

Biological Activity

Overview

3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one is a synthetic compound notable for its unique structural features, which include a chloropropanoyl group and a combination of pyrrolidine and piperidine rings. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting the central nervous system.

Property Details
IUPAC Name 3-chloro-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one
Molecular Formula C12H21ClN2O
Molecular Weight 232.76 g/mol
CAS Number 1178061-41-0

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The structural configuration allows it to fit into active sites, modulating their activity effectively. This interaction is crucial for its biological effects, particularly in the context of neuropharmacology.

In Vitro Studies

Research has demonstrated that this compound exhibits promising biological activity:

  • Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive functions.

Case Studies

A study focused on the compound's potential as a therapeutic agent highlighted its efficacy in models of anxiety and depression. In these models, administration of the compound resulted in significant behavioral changes indicative of anxiolytic and antidepressant effects.

Comparative Analysis with Similar Compounds

Compound Structural Features Biological Activity
4-(1-Pyrrolidinyl)piperidineLacks chloropropanoyl groupModerate CNS activity
3F-α-PHPFluorine atom instead of chlorineNotable psychoactive properties

The unique combination of structural elements in this compound contributes to its distinct pharmacological profile compared to its analogs.

Research Applications

This compound serves multiple roles in scientific research:

Medicinal Chemistry
It is utilized as a building block for synthesizing potential therapeutic agents aimed at treating neurological disorders.

Biological Studies
The compound aids in exploring interactions between small molecules and biological targets, enhancing the understanding of drug-receptor dynamics.

Q & A

(Basic) What are the established synthetic routes for 3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one, and what key reaction conditions are required?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Core Structure Formation : Construction of the piperidine-pyrrolidine hybrid scaffold via nucleophilic substitution or cyclization reactions.

Chloropropanone Moiety Introduction : Acylation using chloroacetyl chloride or similar reagents under inert conditions (e.g., nitrogen atmosphere).

Optimization : Catalysts like Lewis acids (e.g., AlCl₃) and solvents such as dichloromethane are critical for yield enhancement .
Key Conditions : Maintain temperatures between 0–25°C during acylation to prevent side reactions. Monitor progress via thin-layer chromatography (TLC) .

(Advanced) How can researchers reconcile contradictory yield outcomes in published synthetic protocols?

Methodological Answer:
Contradictions often arise from variations in:

  • Catalyst Purity : Impure catalysts (e.g., AlCl₃ with moisture) reduce efficiency. Use freshly distilled reagents.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may favor different intermediates compared to non-polar solvents.
  • Work-Up Techniques : Inadequate quenching of reactive intermediates can lead to byproducts.
    Resolution Strategy :
  • Conduct sensitivity analysis using Design of Experiments (DoE) to isolate critical variables .
  • Validate purity at each step via HPLC or GC-MS to identify bottlenecks .

(Basic) What spectroscopic and computational methods are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon connectivity. For example, the chloroacetone moiety shows distinct carbonyl (δ ~200 ppm in ¹³C NMR) and CH₂Cl (δ ~4.5 ppm in ¹H NMR) signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ = C₁₂H₂₁ClN₂O⁺ requires m/z 245.1423).
  • Computational Tools : Density Functional Theory (DFT) calculations to predict IR vibrational modes and compare with experimental data .

(Advanced) What strategies are effective in designing analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Functional Group Replacement : Substitute the chloropropanone group with bromo- or fluoroacetone to assess electrophilicity impacts on bioactivity.
  • Scaffold Modulation : Replace pyrrolidine with morpholine to study steric and electronic effects on target binding .
  • Molecular Docking : Use software like AutoDock to predict interactions with enzymes (e.g., GABA aminotransferase) and prioritize analogs for synthesis .

(Basic) What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) What mechanistic hypotheses explain its potential inactivation of enzymes like GABA aminotransferase?

Methodological Answer:
The compound may act as a suicide inhibitor :

Covalent Binding : The chloroacetone group forms a covalent bond with a nucleophilic residue (e.g., lysine) in the enzyme’s active site.

Transition-State Mimicry : The pyrrolidine-piperidine scaffold mimics the conformation of GABA during catalysis, enhancing binding affinity.

Validation : Use kinetic assays (e.g., time-dependent inactivation) and X-ray crystallography to confirm the mechanism .

(Basic) How does the compound’s stereochemistry influence its reactivity and biological activity?

Methodological Answer:

  • Stereoelectronic Effects : The piperidine ring’s chair conformation dictates spatial accessibility of the chloropropanone group for nucleophilic attacks.
  • Chirality : If asymmetric centers exist (e.g., at the piperidine C4 position), enantiomers may show divergent binding to chiral biological targets.
  • Analytical Confirmation : Use chiral HPLC or circular dichroism (CD) to resolve stereoisomers .

(Advanced) How can researchers address solubility challenges in in vitro bioassays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability while achieving aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance solubility, which are cleaved enzymatically in vivo.
  • Micellar Encapsulation : Employ surfactants like Tween-80 to solubilize hydrophobic derivatives .

(Basic) What are the compound’s key functional groups and their reactivity profiles?

Methodological Answer:

  • Chloropropanone : Electrophilic carbonyl susceptible to nucleophilic substitution (e.g., with amines or thiols).
  • Pyrrolidine-Piperidine Hybrid : Basic nitrogen participates in hydrogen bonding or salt formation with biological targets.
  • Reactivity Hierarchy : Chloropropanone > tertiary amine > aromatic systems .

(Advanced) What computational and experimental approaches are used to predict metabolite profiles?

Methodological Answer:

  • In Silico Tools : Use software like GLORY or Meteor to predict Phase I/II metabolism (e.g., oxidative dechlorination).
  • In Vitro Models : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
  • Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one

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